3-(nitromethyl)cyclohexanone physical properties and CAS number
3-(nitromethyl)cyclohexanone physical properties and CAS number
An In-Depth Technical Guide to 3-(Nitromethyl)cyclohexanone: Synthesis, Properties, and Applications in Drug Discovery
Introduction
3-(Nitromethyl)cyclohexanone is a bifunctional organic compound that holds significant potential as a versatile intermediate in synthetic chemistry, particularly within the realm of drug discovery and development. Its structure, featuring a reactive ketone and a modifiable nitroalkyl group on a conformationally significant cyclohexane scaffold, presents a unique platform for the construction of complex molecular architectures. The nitro group, in particular, serves as a "masked" functional group, capable of being transformed into amines, carbonyls, and other valuable moieties, thereby opening multiple pathways to diverse chemical entities.
This technical guide provides a comprehensive overview of 3-(nitromethyl)cyclohexanone, consolidating its known physical properties, detailing a robust synthetic protocol with mechanistic insights, and exploring its potential applications as a strategic building block for bioactive molecules. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's chemical utility.
Core Molecular and Physical Properties
The fundamental identity and characteristics of 3-(nitromethyl)cyclohexanone are summarized below. While some physical properties like boiling and melting points are not extensively documented in readily available literature, its core attributes are well-defined.
| Property | Value | Source |
| CAS Number | 50870-56-9 | [1] |
| Molecular Formula | C₇H₁₁NO₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| Appearance | Inferred to be a colorless to pale yellow liquid | [2][3] |
| Solubility | Inferred to be soluble in organic solvents like ethyl acetate and have low water solubility. |
Spectroscopic Profile
While specific spectra for this exact compound are not widely published, its structural features allow for a confident prediction of its key spectroscopic signatures, which are crucial for reaction monitoring and quality control.
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Infrared (IR) Spectroscopy: The most prominent absorption would be a strong, sharp peak for the carbonyl (C=O) stretch, expected around 1710 cm⁻¹, characteristic of a cyclic ketone[4]. Additionally, two strong bands corresponding to the nitro group (NO₂) would be visible: an asymmetric stretch near 1550 cm⁻¹ and a symmetric stretch near 1380 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show complex multiplets for the protons on the cyclohexane ring. The protons of the nitromethyl group (-CH₂NO₂) would likely appear as a doublet or doublet of doublets in the 4.0-4.5 ppm range, shifted downfield due to the electron-withdrawing effect of the nitro group.
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¹³C NMR: A characteristic signal for the ketone carbonyl carbon would be observed significantly downfield, typically in the 208-212 ppm region. The carbon of the nitromethyl group would appear around 75-80 ppm.
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Synthesis and Mechanistic Insights
The primary route for synthesizing 3-(nitromethyl)cyclohexanone is through a Michael addition, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds.
The Michael Addition Pathway: Causality and Control
The synthesis involves the conjugate addition of a nitronate anion (formed from nitromethane) to an α,β-unsaturated ketone. The published procedure utilizes 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a catalyst[5][6].
Mechanistic Rationale:
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Base Catalysis: DBN is a non-nucleophilic organic base. Its function is to deprotonate nitromethane, which has an acidic α-proton (pKa ≈ 10.2), to generate the corresponding nitronate anion. This anion is a soft nucleophile, making it ideal for 1,4-conjugate addition rather than direct 1,2-addition to the carbonyl group.
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The Electrophile: The ideal substrate for this reaction is 2-cyclohexen-1-one. A documented synthesis starts with cyclohexanone, which under the basic conditions with DBN, could potentially undergo self-condensation and dehydration to form 2-cyclohexen-1-one in situ, though starting directly with the unsaturated ketone is more efficient and common for this class of reaction[6].
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Carbon-Carbon Bond Formation: The nitronate anion attacks the β-carbon of the cyclohexenone ring, leading to the formation of an enolate intermediate.
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Protonation: This enolate is subsequently protonated during the reaction or aqueous workup to yield the final 3-(nitromethyl)cyclohexanone product.
This choice of base and reaction conditions provides a controlled and high-yielding pathway to the desired product, often pure enough for subsequent synthetic steps without extensive purification[5].
Detailed Experimental Protocol: Synthesis of 3-(Nitromethyl)cyclohexanone
This protocol is adapted from established literature procedures[5][6]. Standard laboratory safety precautions should be followed.
Materials:
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2-Cyclohexen-1-one
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Nitromethane
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1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
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Isopropanol
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Ethyl acetate
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Dilute Sulfuric Acid (e.g., 1M)
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Sodium Sulfate (anhydrous)
Procedure:
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In a suitable reaction vessel, dissolve 2-cyclohexen-1-one (1.0 eq) in isopropanol.
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Add an excess of nitromethane to the solution.
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Add a catalytic amount of DBN (e.g., 0.05-0.1 eq) to the mixture.
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Stir the solution at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the isopropanol and excess nitromethane.
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Dissolve the resulting residue in ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash twice with dilute sulfuric acid to remove the DBN catalyst.
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-(nitromethyl)cyclohexanone. The product is often of sufficient purity for further use[5].
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 3-(nitromethyl)cyclohexanone.
Synthetic Utility in Drug Development
The true value of 3-(nitromethyl)cyclohexanone lies in its potential as a versatile synthetic precursor. Both the ketone and the nitro group can be selectively manipulated to introduce diversity and build complex molecular scaffolds.
The Nitro Group: A Versatile Functional Handle
The nitroalkyl group is not merely a placeholder; it is a gateway to several crucial functional groups:
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Reduction to Amines: The nitro group can be readily reduced to a primary amine using various reagents (e.g., H₂/Pd-C, SnCl₂, zinc/acid). This provides access to 3-(aminomethyl)cyclohexanone, a key scaffold for introducing basic centers, forming amides, or participating in further C-N bond-forming reactions.
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Nef Reaction to Carbonyls: Under specific oxidative or reductive conditions (the Nef reaction), the nitro group can be converted into an aldehyde or ketone. This transforms the nitromethyl group into a formyl group, yielding 3-formylcyclohexanone, another important bifunctional building block.
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Henry Reaction: The remaining α-proton on the nitromethyl group can be deprotonated to form a nitronate, which can then act as a nucleophile in subsequent C-C bond-forming reactions (Henry reaction) with aldehydes or ketones.
A Strategic Precursor for Bioactive Scaffolds
The utility of the cyclohexanone framework is well-established in medicinal chemistry. For instance, the closely related chiral building block, (R)-3-(hydroxymethyl)cyclohexanone, is a critical intermediate in the synthesis of potent anti-inflammatory and cytoprotective agents like TBE-31 and in the development of carbocyclic nucleosides, where the cyclohexane ring serves as a stable mimic of the ribose sugar[7].
Given that 3-(nitromethyl)cyclohexanone can be readily converted to its aminomethyl or formyl (and subsequently hydroxymethyl) analogues, it represents a highly strategic and potentially more cost-effective starting point for accessing these valuable molecular families.
Caption: Synthetic potential of 3-(nitromethyl)cyclohexanone.
Safety and Handling
No specific safety data sheet (SDS) is widely available for 3-(nitromethyl)cyclohexanone. Therefore, its handling requires a conservative approach based on the known hazards of its parent compound, cyclohexanone, and the general risks associated with nitroalkanes.
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General Hazards: Cyclohexanone is a flammable liquid and can cause skin and serious eye irritation[8][9][10]. It may also cause respiratory irritation and drowsiness[8].
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Take precautionary measures against static discharge.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Nitroalkanes as a class can be energetic compounds and should be handled with care, avoiding strong bases (other than for catalytic purposes in controlled reactions) and high temperatures.
Conclusion
3-(Nitromethyl)cyclohexanone is a valuable chemical entity whose full potential in synthetic and medicinal chemistry is yet to be fully realized. Its straightforward synthesis via the Michael addition, combined with the exceptional versatility of the nitro group, makes it a powerful and strategic building block. By serving as a stable precursor to aminomethyl, formyl, and hydroxymethyl cyclohexanone derivatives, it provides an efficient entry point to molecular scaffolds known to possess significant biological activity. For drug development professionals, this compound represents an opportunity to streamline synthetic routes and explore novel chemical space in the pursuit of next-generation therapeutics.
References
-
Synthesis of 3-(nitromethyl)cyclohexanone. PrepChem.com. [Link]
-
CYCLOHEXANONE, 3-METHYL-2-NITRO-. SpectraBase. [Link]
-
SAFETY DATA SHEET - Cyclohexanone. Thermo Fisher Scientific. [Link]
-
3-(nitromethyl)-1-cyclohexene. Chemical Synthesis Database. [Link]
-
Safety Data Sheet - 3M™ Scotch-Weld™ Neoprene High Performance Contact Adhesive EC-1357 Grey-Green. 3M. [Link]
- US Patent US10717701B2 - Preparation of cyclic allylic nitro compounds.
- WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds.
-
Synthesis of 3-(nitromethyl)cyclopentanone. PrepChem.com. [Link]
-
3-methyl cyclohexanone, 591-24-2. The Good Scents Company. [Link]
-
Cyclohexanone. Wikipedia. [Link]
-
1-(Nitromethyl)cyclohexanol. PubChem, National Center for Biotechnology Information. [Link]
-
Cyclohexanone, 3-methyl-. NIST WebBook. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. [Link]
-
A Comprehensive Analysis of Cyclohexanone IR Spectrum. Molinstincts. [Link]
-
Revealing Cyclohexanone: Properties, Uses, and Benefits. Alpha Chemical Co. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
-
(+)-3-Methylcyclohexanone. PubChem, National Center for Biotechnology Information. [Link]
-
Cyclohexanone, 3-methyl-. NIST WebBook. [Link]
Sources
- 1. 3-(nitromethyl)cyclohexanone_CAS_50870-56-9_MDL_MFCD11847691 - Labseeker [labseeker.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 4. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
